molecular formula C21H26Cl2N6O B608077 Imigliptin CAS No. 1314944-07-4

Imigliptin

Cat. No. B608077
M. Wt: 449.38
InChI Key: TYFRVIKMTJPQNF-ZEECNFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imigliptin Dihydrochloride is a selective dipeptidyl peptidase IV (DPP-4) inhibitor potentially for the treatment of type II diabetes.

Scientific Research Applications

1. Pharmacokinetics and Metabolism

Imigliptin, a novel DPP-4 inhibitor, has been extensively studied for its pharmacokinetics and metabolism. A high-performance liquid chromatography-tandem mass spectrometry method was developed for the simultaneous determination of imigliptin, its five metabolites, and alogliptin in human plasma and urine, facilitating pharmacokinetic studies (Liu et al., 2018). Another study investigated the metabolism of imigliptin in humans and rats using ultra-high performance liquid chromatography coupled with synapt high-resolution mass spectrometry, identifying a total of 11 metabolites (Liu et al., 2018).

2. Beta-Cell Function in Type 2 Diabetes

Imigliptin has been evaluated for its effects on insulin resistance and beta-cell function in patients with type 2 diabetes mellitus (T2DM). A study found that treatment with imigliptin improved beta-cell function parameters and lowered glucose levels, highlighting its potential therapeutic benefit for T2DM patients (Liu et al., 2021).

3. Predicting Pharmacokinetic/Pharmacodynamic Profiles

An innovative approach was used to predict the pharmacokinetic/pharmacodynamic (PK/PD) profiles of imigliptin based on preclinical species data. This study demonstrates the feasibility of using allometric scaling, in vitro in vivo extrapolation (IVIVE), and PK/PD modeling methods to predict human responses, which is crucial for the development of new drugs like imigliptin (Liu et al., 2016).

properties

CAS RN

1314944-07-4

Product Name

Imigliptin

Molecular Formula

C21H26Cl2N6O

Molecular Weight

449.38

IUPAC Name

(R)-2-((7-(3-aminopiperidin-1-yl)-3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)methyl)benzonitrile dihydrochloride

InChI

InChI=1S/C21H24N6O.2ClH/c1-14-10-18(26-9-5-8-17(23)13-26)19-20(24-14)25(2)21(28)27(19)12-16-7-4-3-6-15(16)11-22;;/h3-4,6-7,10,17H,5,8-9,12-13,23H2,1-2H3;2*1H/t17-;;/m1../s1

InChI Key

TYFRVIKMTJPQNF-ZEECNFPPSA-N

SMILES

N#CC1=CC=CC=C1CN(C2=C(N3C[C@H](N)CCC3)C=C(C)N=C2N4C)C4=O.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Imigliptin Dihydrochloride;  Imigliptin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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